5-chloro-2-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
5-Chloro-2-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a benzamide derivative featuring:
- A 5-chloro-2-methoxybenzamide core.
- A tetrahydroquinoline scaffold substituted at position 1 with a 4-methoxybenzenesulfonyl group.
- A sulfonamide linkage integrating the tetrahydroquinoline and benzenesulfonyl moieties.
This structural complexity confers unique physicochemical and pharmacological properties, distinguishing it from simpler sulfonamide or benzamide derivatives.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O5S/c1-31-19-7-9-20(10-8-19)33(29,30)27-13-3-4-16-14-18(6-11-22(16)27)26-24(28)21-15-17(25)5-12-23(21)32-2/h5-12,14-15H,3-4,13H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSZNXDHKGWRKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Sulfonamide-Benzamide Derivatives
Compound 15a (5-Chloro-2-Methoxy-N-(4-(N-Pyridin-2-ylsulfamoyl)Phenyl)Benzamide)
- Structural Differences: Lacks the tetrahydroquinoline moiety; sulfonamide is attached to a pyridin-2-yl-substituted phenyl group.
- Activity : Potent α-amylase (44.36% inhibition) and α-glucosidase inhibitor (anti-diabetic) .
- Key Contrast: The absence of the tetrahydroquinoline ring likely reduces lipophilicity and membrane permeability compared to the target compound.
Compound 15b (5-Chloro-2-Methoxy-N-(4-(N-Pyridin-3-ylsulfamoyl)Phenyl)Benzamide)
Triazine-Linked Sulfamoyl Benzamides (Compounds 51–55)
- Structural Features :
- Key Differences: Triazine rings introduce planar geometry, contrasting with the non-planar tetrahydroquinoline in the target compound. Higher polarity due to triazine may reduce blood-brain barrier penetration compared to the target’s bicyclic structure.
Tetrahydroquinoline Analogues
5-Chloro-2-Methoxy-N-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Benzamide (MFCD08938073)
- Structural Differences : Replaces the 4-methoxybenzenesulfonyl group with a methyl-oxo substituent at position 1.
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
